molecular formula C11H7F9N2O2 B6310795 N-[1,1-Bis(trifluoromethyl)-2,2,2-trifluoroethyl]-3-methyl-4-nitroaniline CAS No. 2088942-79-2

N-[1,1-Bis(trifluoromethyl)-2,2,2-trifluoroethyl]-3-methyl-4-nitroaniline

Cat. No. B6310795
CAS RN: 2088942-79-2
M. Wt: 370.17 g/mol
InChI Key: GFNHHSPKZLHACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1-Bis(trifluoromethyl)-2,2,2-trifluoroethyl]-3-methyl-4-nitroaniline, also known as N-trifluoroethyl-3-methyl-4-nitroaniline (NTFMNA), is a synthetic compound that has been used in a variety of laboratory experiments and research applications. It is a highly fluorinated compound that is used as an intermediate in the synthesis of other compounds. NTFMNA has been studied for its potential applications in pharmaceuticals, biochemistry, and molecular biology.

Mechanism of Action

NTFMNA is a highly fluorinated compound that can act as a substrate for enzymatic reactions. It can also act as a catalyst for the synthesis of polymers, allowing for the formation of new chemical bonds. Its fluorinated nature can also increase the solubility of certain compounds, making them easier to work with in the laboratory.
Biochemical and Physiological Effects
NTFMNA has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and protein kinases. It has also been shown to have a toxic effect on certain cells, including human cancer cells.

Advantages and Limitations for Lab Experiments

The use of NTFMNA in laboratory experiments has several advantages. It is a highly fluorinated compound, making it very soluble in aqueous solutions. It is also relatively stable, making it suitable for long-term storage. However, it is toxic to certain cells and can be difficult to work with in the laboratory due to its highly fluorinated nature.

Future Directions

In the future, NTFMNA could be used in a variety of research applications, including as a substrate for enzymatic reactions, as a reagent for the synthesis of other compounds, and as a catalyst for the synthesis of polymers. It could also be used to study the biochemical and physiological effects of highly fluorinated compounds. Additionally, NTFMNA could be used to develop new pharmaceuticals and to improve the solubility of certain compounds. Finally, it could be used in the development of new materials, such as polymers, for use in a variety of applications.

Synthesis Methods

NTFMNA can be synthesized from the reaction of trifluoromethyl bromide with 4-nitroaniline in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and requires a high temperature of around 130°C to complete. The resulting product is a yellow-orange liquid with a melting point of -54°C and a boiling point of 146°C.

Scientific Research Applications

NTFMNA has been used in a variety of scientific research applications, including as a substrate for enzymatic reactions, as a reagent for the synthesis of other compounds, and as a catalyst for the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-cancer drugs.

properties

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-3-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F9N2O2/c1-5-4-6(2-3-7(5)22(23)24)21-8(9(12,13)14,10(15,16)17)11(18,19)20/h2-4,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNHHSPKZLHACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F9N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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